In-Depth Technical Guide: Physicochemical Dynamics and Experimental Profiling of H-D-Met-Met-Met-OH
In-Depth Technical Guide: Physicochemical Dynamics and Experimental Profiling of H-D-Met-Met-Met-OH
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Peptide Chemistry, Pharmacokinetics, and Molecular Transport
Executive Summary
The tripeptide H-D-Met-Met-Met-OH (D-methionyl-L-methionyl-L-methionine) represents a highly specialized molecular tool in peptide engineering and pharmacokinetic research. By incorporating a D-amino acid at the N-terminus and utilizing a poly-methionine sequence, this peptide achieves a dual functional identity: it acts as a highly stable, localized "antioxidant sink" due to its oxidizable thioether side chains, and it serves as a robust, degradation-resistant probe for studying oligopeptide transporters such as mammalian PEPT1 and fungal peptide permeases.
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive parameters. We will dissect the causality behind its physicochemical behavior and provide self-validating experimental protocols designed to ensure absolute data integrity in your laboratory workflows.
Physicochemical Profiling & Structural Dynamics
The physicochemical behavior of H-D-Met-Met-Met-OH is dictated by its zwitterionic backbone and its three aliphatic thioether side chains. At physiological pH, the N-terminal amine is protonated and the C-terminal carboxylate is deprotonated, ensuring high aqueous solubility. Simultaneously, the uncharged, sulfur-containing side chains impart sufficient lipophilicity to facilitate interactions with membrane-bound transport proteins.
Quantitative Physicochemical Summary
| Property | Value / Description | Mechanistic Implication |
| Sequence | H-D-Met-L-Met-L-Met-OH | N-terminal D-isomer prevents aminopeptidase cleavage. |
| CAS Number | 319927-24-7 | Unique identifier for the specific stereoisomer (). |
| Chemical Formula | C₁₅H₂₉N₃O₄S₃ | High sulfur content acts as a reactive oxygen species (ROS) scavenger. |
| Molecular Weight | 411.61 g/mol | Optimal size for SLC15 family oligopeptide transporters. |
| Isoelectric Point (pI) | ~5.5 | Net neutral at slightly acidic pH; zwitterionic at pH 7.4. |
| Solubility | H₂O, DMSO | Amphiphilic nature allows formulation in both aqueous and organic matrices. |
Chemical Stability: Thioether Oxidation Kinetics
The Causality of Oxidation
Methionine residues are uniquely vulnerable to oxidation. The sulfur atom in the thioether group possesses lone pairs of electrons that are highly nucleophilic. When exposed to Reactive Oxygen Species (ROS) such as hydrogen peroxide (H₂O₂), the sulfur undergoes a nucleophilic attack on the peroxide oxygen, resulting in the formation of methionine sulfoxide (+16 Da). Under extreme oxidative stress, this can further oxidize to methionine sulfone (+32 Da). Because H-D-Met-Met-Met-OH contains three such residues, it exhibits complex, multi-step oxidation kinetics, making it an excellent biomarker or sacrificial antioxidant in formulations.
Protocol: Self-Validating Forced Degradation (Oxidation) Assay
To accurately profile the oxidation kinetics, the assay must be self-validating. We achieve this by utilizing LC-MS to ensure a strict mass balance (Total Peak Area = Intact Peptide + Sulfoxide + Sulfone).
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Matrix Preparation: Dissolve H-D-Met-Met-Met-OH in 50 mM phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
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Oxidation Induction: Add H₂O₂ to achieve a final concentration of 0.1% (v/v). Incubate at 37°C.
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Kinetic Quenching (Crucial Step): At precise time points (0, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately quench the reaction by adding 10 µL of 1 M sodium azide or a high-concentration free L-methionine solution. Causality: Failure to quench will result in continued oxidation during autosampler queuing, destroying temporal data integrity.
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LC-MS Quantification: Inject onto a C18 column coupled to an ESI-MS.
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Self-Validation Check: Calculate the molar mass balance. The sum of the areas for the parent mass (
412.1 [M+H]⁺), single oxidation ( 428.1), double oxidation ( 444.1), and triple oxidation ( 460.1) must equal the baseline parent area at T=0 (accounting for minor ionization efficiency variances).
Stereochemical Engineering: Proteolytic Resistance
The Causality of Stability
In mammalian serum, short peptides are rapidly degraded by exopeptidases, primarily aminopeptidases. These enzymes possess highly conserved active sites that require the N-terminal amino acid to be in the naturally occurring L-configuration to correctly position the scissile peptide bond near the catalytic metal ion (e.g., Zn²⁺). By substituting the N-terminal residue with D-methionine, a severe steric clash is introduced within the enzyme's binding pocket. This stereochemical mismatch prevents catalytic alignment, rendering the peptide highly resistant to degradation.
Protocol: Serum Stability Kinetics Assay
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Control Establishment: Prepare two parallel cohorts: the test article (H-D-Met-Met-Met-OH) and a positive control (H-L-Met-L-Met-L-Met-OH).
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Incubation: Spike both peptides into 25% human or murine serum (diluted in PBS) to a concentration of 50 µM. Incubate at 37°C.
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Protein Precipitation: At designated time points, extract 100 µL and mix with 200 µL of ice-cold acetonitrile containing 1% trifluoroacetic acid (TFA). Causality: Acetonitrile denatures serum proteins, halting enzymatic activity instantly, while TFA ensures the peptides remain fully protonated and soluble in the organic phase.
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Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via RP-HPLC (UV detection at 214 nm).
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Self-Validation Check: The assay is only considered valid if the L-Met control exhibits a rapid degradation half-life (
mins). If the L-Met control does not degrade, the serum enzymes are inactive, and the stability of the D-Met variant cannot be conclusively proven.
Transporter Kinetics: PEPT1 and Fungal Uptake Mechanisms
H-D-Met-Met-Met-OH is extensively utilized to map the stereochemical tolerances of oligopeptide transporters.
Mammalian PEPT1 (SLC15A1):
In the human intestine, PEPT1 utilizes an inward-directed proton gradient to cotransport di- and tripeptides. Despite the D-amino acid substitution, H-D-Met-Met-Met-OH retains high affinity for PEPT1, exhibiting a competitive inhibition constant (
Fungal Peptide Permeases: In microbiological studies, particularly involving Candida albicans, transport systems show distinct stereospecificity. Research indicates that while H-D-Met-L-Met-L-Met-OH effectively competes for cellular uptake, the fully inverted D-Met-D-Met-D-Met and the C-terminally inverted L-Met-L-Met-D-Met do not (). Causality: Fungal transporters require strict L-stereochemistry at the C-terminus for substrate recognition, but possess a flexible N-terminal recognition domain.
Pathway Visualization
Proton-coupled transport of H-D-Met-Met-Met-OH via the intestinal PEPT1 (SLC15A1) system.
References
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National Center for Biotechnology Information. "H-D-Met-Met-Met-OH | C15H29N3O4S3 | CID 40496728." PubChem. URL:[Link] [1]
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Spanier, B., & Rohm, F. (2018). "Proton Coupled Oligopeptide Transporter 1 (PepT1) Function, Regulation, and Influence on the Intestinal Homeostasis." Comprehensive Physiology. URL:[Link] [2]
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Logan, D. A., Becker, J. M., & Naider, F. (1979). "Peptide transport in Candida albicans." Microbiology, 114(1), 179-186. URL:[Link] [3]
